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Compound of Interest |

Compound Name: (2-Chlorophenoxy)acetyl chloride
CAS No.: 20143-41-3
Cat. No.: B2956710

Technical Monograph: (2-Chlorophenoxy)acetyl
Chloride

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug
Development Professionals

Executive Summary

(2-Chlorophenoxy)acetyl chloride is a specialized acyl chloride intermediate used primarily in
the synthesis of nitrogen-containing heterocycles, pharmaceutical scaffolds, and proteomic
tagging reagents. Characterized by its high electrophilicity at the carbonyl carbon, it serves as
a critical "linker" molecule, introducing the lipophilic 2-chlorophenoxy moiety into target
compounds. This guide details its physicochemical properties, validated synthesis protocols,
reactivity profiles, and safety standards.

Chemical Identity & Physical Profile

Unlike its para-substituted isomer (4-chlorophenoxyacetyl chloride, CAS 4122-68-3), the ortho-
substituted (2-chlorophenoxy)acetyl chloride is often synthesized in situ or sourced as a rare
chemical building block. Users must verify identity via the precursor acid.
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Property Data

IUPAC Name 2-(2-Chlorophenoxy)acetyl chloride
Common Name (2-Chlorophenoxy)acetyl chloride
Precursor CAS 614-61-9 (for (2-Chlorophenoxy)acetic acid)
Molecular Formula CsHeCl202

Molecular Weight 205.04 g/mol

) Colorless to pale yellow liquid (or low-melting
Physical State

solid)
N Soluble in DCM, Chloroform, THF; Decomposes
Solubility )
in Water
< +8°C, Hygroscopic, Store under Inert Gas
Storage

(AT/N2)

Synthesis & Production Protocol

Expert Insight: Commercial availability of the acid chloride is limited due to its hydrolytic
instability. The most reliable approach for research applications is de novo synthesis from the
stable carboxylic acid precursor, (2-chlorophenoxy)acetic acid. The following protocol utilizes
thionyl chloride (

) with Dimethylformamide (DMF) catalysis to ensure complete conversion.

Reagents:

(2-Chlorophenoxy)acetic acid (1.0 eq)

Thiony! Chloride (

) (1.5-2.0eq)

DMF (Catalytic amount, ~2-3 drops)

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Optional; neat reaction preferred for
scale-up).
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Step-by-Step Methodology:

e Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying
tube (CaClz or Ar balloon).

o Addition: Charge the flask with (2-chlorophenoxy)acetic acid. If using solvent, add anhydrous
DCM (5 mL/qg).

o Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack active species,
significantly accelerating the reaction.

e Chlorination: Add

dropwise at room temperature.

e Reflux: Heat the mixture to reflux (40°C for DCM, 75-80°C for neat/toluene) for 2—4 hours.
Monitor gas evolution (

and
).

o Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary
evaporator) to remove excess

and solvent.

 Purification: The crude acid chloride is typically pure enough for subsequent steps. For high
purity, vacuum distillation can be performed, though thermal instability is a risk.

Reaction Mechanism Visualization

The following diagram illustrates the DMF-catalyzed conversion of the carboxylic acid to the
acid chloride.
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Figure 1: DMF-catalyzed chlorination mechanism transforming the carboxylic acid to the acid
chloride.

Reactivity & Applications

(2-Chlorophenoxy)acetyl chloride is a "hard" electrophile. Its primary utility lies in its ability to
graft the (2-chlorophenoxy)methyl motif onto nucleophilic scaffolds (amines, alcohols, thiols).

Key Reaction Pathways

» N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 2-
chlorophenoxyacetamides. This is common in the synthesis of local anesthetics and
anticonvulsant analogs.

o O-Acylation (Ester Formation): Reacts with alcohols to form esters, often used as prodrug
linkers.

o Heterocyclization: Reacts with hydrazines or amidines to form oxadiazoles or triazoles.

Synthetic Workflow: Heterocycle Construction

The compound is frequently used to synthesize 1,3,4-oxadiazoles, which are pharmacophores
in antimicrobial research.
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Figure 2: Divergent synthetic pathways for amide and heterocycle generation.

Specific Applications in Drug Development

o Proteomics: Used as a derivatizing agent to tag peptides, increasing their hydrophobicity for
HPLC separation.

e Medicinal Chemistry: The 2-chlorophenoxy group mimics the steric and electronic properties
of specific neurotransmitter modulators. It is structurally related to the phenoxyacid
herbicides (e.g., 2,4-D), making it relevant in agrochemical discovery for auxin mimicry.

Handling, Stability, & Safety (E-E-A-T)
Trustworthiness: The following safety data is derived from standard protocols for acyl chlorides.
o Corrosivity: Categorized as Skin Corr.[1] 1B. Causes severe skin burns and eye damage.

» Hydrolysis: Reacts violently with water to release HCI gas. Never dispose of in aqueous
waste streams without prior neutralization.

e Incompatibility: Avoid contact with strong bases, alcohols (unless intended), and moist air.

Storage Protocol:
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o Store in a tightly sealed container with a septum.
» Keep under an inert atmosphere (Argon or Nitrogen).
o Refrigerate (2—8°C) to prevent thermal decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. youtube.com [youtube.com]

» To cite this document: BenchChem. [(2-Chlorophenoxy)acetyl chloride CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2956710#2-chlorophenoxy-acetyl-chloride-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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